molecular formula C15H21FN2O4S B2462430 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide CAS No. 2415601-03-3

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

Cat. No. B2462430
CAS RN: 2415601-03-3
M. Wt: 344.4
InChI Key: ORXXDQQWGOQSBB-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with specific receptors in the body, leading to various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific receptors in the body. This compound is known to interact with the dopamine transporter, leading to the inhibition of dopamine reuptake. This results in increased levels of dopamine in the synaptic cleft, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide are largely due to its interaction with the dopamine transporter. This compound has been shown to increase dopamine levels in the brain, leading to various effects such as improved mood, increased motivation, and enhanced cognitive function. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide for lab experiments is its specificity for the dopamine transporter. This allows for targeted studies on the effects of dopamine on various physiological and biochemical processes. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide. One area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for clinical use.
In conclusion, 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a promising compound for scientific research due to its potential therapeutic applications and specific interaction with the dopamine transporter. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for clinical use.

Synthesis Methods

The synthesis of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluorobenzoyl chloride, which is reacted with 1-methanesulfonyl-4-methoxypiperidine to form the intermediate product. This intermediate product is then reacted with N-methylpiperazine to form the final product, 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide.

Scientific Research Applications

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to interact with specific receptors in the body, such as the dopamine transporter, leading to various biochemical and physiological effects. It has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction.

properties

IUPAC Name

2-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXXDQQWGOQSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

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